REACTION_CXSMILES
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[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH2:3][CH3:4])[CH3:2].P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:17][S:18](O)(=[O:20])=[O:19]>ClCCCl>[CH:1]([C:5]1[CH:10]=[CH:9][C:8]([S:18]([Cl:17])(=[O:20])=[O:19])=[CH:7][CH:6]=1)([CH2:3][CH3:4])[CH3:2]
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Name
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|
Quantity
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1.34 g
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Type
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reactant
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Smiles
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C(C)(CC)C1=CC=CC=C1
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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ClCCCl
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Name
|
|
Quantity
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1.3 mL
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Type
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reactant
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Smiles
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ClS(=O)(=O)O
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Name
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ice water
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Quantity
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150 mL
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Type
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reactant
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with dichloromethane (2×10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give an orange oil which
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Type
|
CUSTOM
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Details
|
was used without further purification (2.3 g)
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Name
|
|
Type
|
|
Smiles
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C(C)(CC)C1=CC=C(C=C1)S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |